molecular formula C10H9NO3 B6158647 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 1785136-64-2

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B6158647
CAS No.: 1785136-64-2
M. Wt: 191.18 g/mol
InChI Key: DZQFOVFPXNMPJL-UHFFFAOYSA-N
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Description

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a heterocyclic compound that belongs to the class of isoindoles. This compound is characterized by a fused ring system consisting of an indole core with a carboxylic acid functional group at the 4-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with carboxylic acid derivatives in the presence of a dehydrating agent can lead to the formation of the isoindole ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using scalable organic reactions that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the carboxylic acid at the 4-position allows for unique interactions and reactivity compared to other isoindole derivatives .

Properties

CAS No.

1785136-64-2

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-methyl-1-oxo-3H-isoindole-4-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-11-5-8-6(9(11)12)3-2-4-7(8)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

DZQFOVFPXNMPJL-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC=C2C(=O)O

Purity

95

Origin of Product

United States

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